molecular formula C12H16N2 B13249835 3-{[(Butan-2-yl)amino]methyl}benzonitrile

3-{[(Butan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13249835
M. Wt: 188.27 g/mol
InChI Key: HWDXEEAWKIXCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Butan-2-yl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a secondary amine (butan-2-yl) group attached to the methylene bridge of the aromatic ring. Its molecular formula is C₁₂H₁₅N₂, with a molecular weight of 193.26 g/mol (approximated from similar compounds in ). This compound belongs to the class of cyanobenzene derivatives, which are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity . The butan-2-yl substituent confers moderate lipophilicity, influencing solubility and bioavailability, while the nitrile group enables further functionalization via hydrolysis or nucleophilic substitution.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-[(butan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-10(2)14-9-12-6-4-5-11(7-12)8-13/h4-7,10,14H,3,9H2,1-2H3

InChI Key

HWDXEEAWKIXCMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Butan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with butan-2-ylamine under controlled conditions. One common method is the nucleophilic substitution reaction where the amino group of butan-2-ylamine attacks the nitrile carbon of benzonitrile, forming the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-{[(Butan-2-yl)amino]methyl}benzonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Butan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(Butan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Butan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 3-{[(Butan-2-yl)amino]methyl}benzonitrile with key analogs, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
3-{[(Butan-2-yl)amino]methyl}benzonitrile C₁₂H₁₅N₂ 193.26 Butan-2-ylamino methyl Pharmaceutical intermediate
3-{[1-(Thiophen-2-yl)ethyl]amino}benzonitrile C₁₃H₁₂N₂S 228.31 Thiophen-2-yl ethylamino Potential heterocyclic drug candidate
4-{[Ethyl-(2-hydroxyethyl)-amino]-methyl}-benzonitrile C₁₂H₁₅N₂O 221.26 Ethyl-hydroxyethylamino methyl Discontinued (high polarity)
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile HCl C₁₇H₁₇ClN₂·HCl 337.25 Chlorophenyl, primary amine Bioactive salt (antiviral/antifungal)
3-({7-[(4-Fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile C₂₁H₁₆FN₅O 397.39 Fluorophenyl-triazolopyrimidinyl Screening compound for kinase inhibition

Key Observations :

  • Lipophilicity : The butan-2-yl group in the parent compound balances hydrophobicity, enhancing membrane permeability compared to polar analogs like the hydroxyethyl derivative .
  • Bioactivity : Chlorophenyl and fluorophenyl analogs (e.g., ) exhibit targeted bioactivity due to halogen-mediated receptor interactions.
  • Synthetic Utility : Thiophene-containing derivatives (e.g., ) leverage heterocyclic motifs for drug discovery, whereas the parent compound serves as a simpler intermediate.

Research Findings and Trends

  • Antifungal Activity : The chlorophenyl analog () demonstrates potent inhibition of fungal membrane synthesis, comparable to triazole-based drugs like fluconazole .
  • Kinase Inhibition : Fluorophenyl-triazolopyrimidine derivatives () show promise in targeting cancer-related kinases, leveraging the nitrile’s hydrogen-bonding capability.
  • Synthetic Challenges: The synthesis of branched alkylamino derivatives (e.g., butan-2-yl) requires precise control to avoid racemization, unlike linear-chain analogs .

Biological Activity

3-{[(Butan-2-yl)amino]methyl}benzonitrile is a compound that has garnered interest due to its potential biological activities. It features a benzonitrile moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-{[(Butan-2-yl)amino]methyl}benzonitrile is C13H16N2C_{13}H_{16}N_2, with a molecular weight of approximately 202.30 g/mol. The compound contains an amino group that can engage in hydrogen bonding and a nitrile group that may participate in π-π interactions, enhancing its biological relevance.

The biological activity of 3-{[(Butan-2-yl)amino]methyl}benzonitrile can be attributed to several mechanisms:

  • Enzyme Modulation : The amino group allows for specific interactions with enzyme active sites, potentially modulating their activity.
  • Receptor Binding : The benzonitrile structure may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Antitumor Activity

Recent studies have indicated that compounds structurally related to 3-{[(Butan-2-yl)amino]methyl}benzonitrile exhibit significant antitumor properties. For example, a compound with a similar benzonitrile structure was found to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase pathways .

Antimicrobial Properties

Research on related compounds has demonstrated antibacterial and antifungal activities against various pathogens. A study highlighted that similar benzyl derivatives showed strong antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that 3-{[(Butan-2-yl)amino]methyl}benzonitrile may also possess such properties.

Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
3-{[(Butan-2-yl)amino]methyl}benzonitrileAntitumorTBDThis study
Compound A (similar structure)Antitumor6.92–8.99
Compound B (benzyl derivative)AntimicrobialTBD

Case Studies

  • Case Study on Antitumor Activity : A novel compound structurally similar to 3-{[(Butan-2-yl)amino]methyl}benzonitrile was synthesized and tested for its ability to inhibit cancer cell proliferation. The results indicated an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .
  • Case Study on Enzyme Interaction : Interaction studies revealed that the amino group of the compound facilitates hydrogen bonding with enzyme active sites, which may lead to altered enzyme kinetics and potential therapeutic benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.